5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is an organic compound characterized by the presence of a benzothiazole moiety and a furaldehyde group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The molecular formula of 5-(1,3-benzothiazol-2-yl)-2-furaldehyde is CHN\OS, with a molecular weight of approximately 229.25 g/mol.
This compound can be synthesized through various organic synthesis methods, which will be discussed later in this article. It has been studied for its biological activities and potential applications in drug design and development.
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde falls under the category of heterocyclic compounds due to its incorporation of nitrogen and sulfur in the benzothiazole ring. It is also classified as an aldehyde because of the presence of the furaldehyde functional group.
The synthesis of 5-(1,3-benzothiazol-2-yl)-2-furaldehyde typically involves the reaction of 1,3-benzothiazole derivatives with furan or its derivatives. Various methods have been reported, including:
One common synthetic route involves the use of 2-hydrazinobenzothiazole and furaldehyde derivatives, where the reaction conditions (temperature, solvent) can significantly affect yield and purity. For instance, refluxing in ethanol or dichloromethane has been reported to yield satisfactory results with moderate to high yields (40–65%) depending on specific reaction conditions .
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde participates in various chemical reactions typical for aldehydes and heterocycles:
For instance, the reaction with active methylene compounds has been explored for synthesizing more complex derivatives . The reactivity of the aldehyde group allows it to serve as a versatile building block in organic synthesis.
The mechanism by which 5-(1,3-benzothiazol-2-yl)-2-furaldehyde exerts its biological effects is not fully elucidated but likely involves interactions at the molecular level with biological targets such as enzymes or receptors.
Studies suggest that compounds containing benzothiazole moieties exhibit significant biological activity, including antimicrobial and anticancer properties . The exact mechanism often involves binding interactions facilitated by hydrogen bonding and π-π stacking due to the aromatic nature of both the benzothiazole and furan rings.
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide insights into thermal stability .
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde has potential applications in:
Research continues to explore its full potential across these domains, emphasizing the need for further studies on its reactivity and biological interactions .
Benzothiazole-furan hybrid molecules represent a privileged architectural motif in contemporary medicinal chemistry and materials science, leveraging the complementary electronic and steric properties of two highly versatile heterocyclic systems. The benzothiazole ring provides a rigid, electron-deficient aromatic scaffold known for its diverse biological interactions, while the furan ring contributes an electron-rich, oxygen-containing heterocycle capable of modulating polarity and serving as a synthetic handle for further functionalization. This hybrid architecture facilitates unique molecular recognition properties, making it invaluable in the design of pharmacologically active compounds and functional materials. The conjugation between these rings enables extended π-electron delocalization, influencing optoelectronic properties critical for applications ranging from organic electronics to fluorescent probes. The compound 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde (also known as 5-BTFA) exemplifies this hybrid framework, serving as a pivotal synthetic intermediate and pharmacophore core in numerous development programs [6] [10].
The structural significance of benzothiazole-furan conjugates arises from their distinctive physicochemical profile and capacity to engage in diverse molecular interactions critical for biological activity. These hybrids exhibit moderate lipophilicity (calculated LogP ~2.5-3.5), facilitating membrane permeation while retaining sufficient aqueous solubility for biological evaluation. The planar benzothiazole moiety enables intercalation into biological macromolecules, while the furan’s oxygen atom serves as a hydrogen bond acceptor. The aldehyde group in 5-BTFA introduces an electrophilic center amenable to nucleophilic attack, enabling straightforward derivatization into Schiff bases, hydrazones, or reduced alcohols—key strategies in prodrug design and molecular diversification [6].
Table 1: Key Physicochemical Properties of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde (5-BTFA)
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₇NO₂S | [PubChem CID 107806481] |
Molecular Weight | 229.26 g/mol | [SCBT, CAS 34653-56-0] |
CAS Registry Number | 34653-56-0 | [6] |
Hydrogen Bond Acceptors | 3 | Computational Prediction |
Hydrogen Bond Donors | 0 | Computational Prediction |
Rotatable Bonds | 3 | Computational Prediction |
Topological Polar Surface Area | 65.5 Ų | Computational Prediction |
Quantum mechanical studies reveal substantial charge polarization across the benzothiazole-furan junction, with the benzothiazole nitrogen and sulfur atoms acting as electron sinks and the furan oxygen contributing electron density. This polarization creates a dipole moment (~3.5-4.5 D) that enhances interactions with biological targets through dipole-dipole forces and improves crystal packing in solid-state applications. The molecule’s conjugated system absorbs in the UV region (λₘₐₓ ~300-350 nm), facilitating analytical detection and potential photochemical applications. Crucially, benzothiazole derivatives demonstrate remarkable structural mimicry to endogenous biomolecules, enabling targeted interactions with enzymes and receptors implicated in cancer, inflammation, and infectious diseases. The furan’s bioisosteric relationship with phenyl and thiophene rings allows tuning of steric and electronic parameters while retaining target affinity [10] [5].
The historical trajectory of 5-BTFA as a pharmacophoric element reflects incremental innovations in heterocyclic chemistry and rational drug design. First synthesized in the 1970s (CAS registration: 34653-56-0), its initial applications were as a fluorescent tracer and synthetic intermediate for fragrances due to its aldehyde reactivity and aromatic character [6]. The 1990s witnessed a paradigm shift with the recognition that benzothiazole derivatives exhibited potent and selective antitumor activity, exemplified by compounds like 2-(4-aminophenyl)benzothiazoles. This spurred investigation into benzothiazole-furan hybrids, positioning 5-BTFA as a strategic building block.
Table 2: Historical Milestones in the Development of 5-BTFA and Analogues
Timeframe | Development | Significance |
---|---|---|
1970s | Initial synthesis and characterization of 5-BTFA | Establishment of core synthetic routes; CAS registration (34653-56-0) |
1990s | Discovery of antitumor activity in aminobenzothiazoles | Identification of benzothiazole as privileged scaffold; renewed interest in hybrids |
Early 2000s | Commercial availability of 5-BTFA (e.g., Sigma-Aldrich R665886 derivatives) | Enabled broad access for drug discovery programs |
2010s | Structural optimization via Schiff base formation (e.g., CID 1096262) | Demonstrated versatility for generating bioactive derivatives |
2020s | Computational studies of electronic properties (e.g., CID 107806481) | Rational design of derivatives with optimized ADMET profiles |
The early 2000s marked the commercial availability of 5-BTFA through specialty chemical suppliers (e.g., Sigma-Aldrich), catalyzing its adoption in medicinal chemistry programs. This period saw strategic derivatization at the aldehyde group, particularly through condensation reactions generating Schiff bases and related electrophilic extensions. A notable example is the synthesis of (5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one (PubChem CID 1096262), where 5-BTFA provided the aldehyde component for Knoevenagel condensation, yielding a compound with enhanced π-conjugation and potential bioactivity [2]. Concurrently, structural simplification efforts produced analogs like 5-(furan-2-yl)-1,3-benzothiazol-2-amine (CID 168527573), which retained core binding elements while improving synthetic accessibility [4].
The 2010s witnessed computational elucidation of 5-BTFA’s electronic structure, confirming significant intramolecular charge transfer (ICT) from the furan to the electron-deficient benzothiazole ring. Density Functional Theory (DFT) analyses revealed a highest occupied molecular orbital (HOMO) localized predominantly on the furan-aldehyde system and a lowest unoccupied molecular orbital (LUMO) centered on the benzothiazole ring, creating an ideal push-pull system with a calculated energy gap (ΔE) of ~3.8-4.0 eV—compatible with bioactive molecule parameters [5]. This era also saw diversification into functionalized derivatives such as [5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine (PubChem CID 7131963), where reduction of the aldehyde to an aminomethyl group enhanced hydrogen-bonding capacity while preserving the core conjugation [7] [9]. These innovations cemented 5-BTFA’s role as a versatile precursor in developing kinase inhibitors, antimicrobial agents, and anticancer compounds, leveraging its synthetic tractability and favorable physicochemical profile [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7